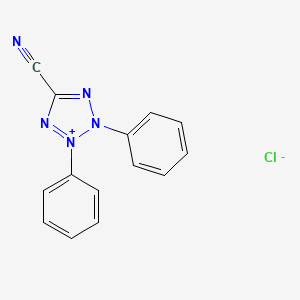

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride

CAS No.: 2118-44-7

Cat. No.: VC8345793

Molecular Formula: C14H10ClN5

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2118-44-7 |

|---|---|

| Molecular Formula | C14H10ClN5 |

| Molecular Weight | 283.71 g/mol |

| IUPAC Name | 2,3-diphenyltetrazol-2-ium-5-carbonitrile;chloride |

| Standard InChI | InChI=1S/C14H10N5.ClH/c15-11-14-16-18(12-7-3-1-4-8-12)19(17-14)13-9-5-2-6-10-13;/h1-10H;1H/q+1;/p-1 |

| Standard InChI Key | GZVIDCBUVCOZGQ-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C#N.[Cl-] |

| Canonical SMILES | C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C#N.[Cl-] |

Introduction

Chemical and Structural Properties

Molecular Characteristics

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride belongs to the tetrazolium salt family, distinguished by a central tetrazole ring substituted with phenyl groups at positions 2 and 3 and a cyano group at position 5. Its molecular formula, C₁₄H₁₀ClN₅, corresponds to a molecular weight of 283.72 g/mol . The compound’s IUPAC name, 2,3-diphenyltetrazol-2-ium-5-carbonitrile chloride, reflects its cationic tetrazolium core and chloride counterion.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ClN₅ | Synchem |

| Molecular Weight | 283.72 g/mol | Synchem |

| CAS Number | 2118-44-7 | Synchem |

| Purity | ≥95% | Synchem |

| Solubility | Water-soluble | Biotium |

The compound’s water solubility facilitates its use in aqueous biological systems, while its pale yellow solid form ensures stability during storage .

Spectral and Reactivity Profiles

The reduction of 5-cyano-2,3-diphenyl-2H-tetrazolium chloride by cellular dehydrogenases generates a red-fluorescent, water-insoluble formazan derivative. This reaction is dependent on the presence of NAD(P)H, a coenzyme integral to metabolic pathways such as glycolysis and oxidative phosphorylation . The fluorescence emission spectrum of the formazan product peaks at ~630 nm, enabling quantification via fluorescence microscopy or spectrophotometry .

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis typically involves diazotization reactions between aromatic amines and sodium nitrite under acidic conditions, followed by cyclization with sodium azide to form the tetrazole ring . Purification via crystallization yields high-purity product batches suitable for research applications. While detailed proprietary protocols remain undisclosed, automated reactors ensure precise control over temperature and pH, minimizing byproduct formation .

Scalability and Challenges

Large-scale production faces challenges related to the exothermic nature of diazotization and the need for anhydrous conditions during azide incorporation. Industrial manufacturers address these through closed-loop systems and real-time monitoring, achieving yields exceeding 70% .

Mechanism of Action in Biological Systems

Cellular Uptake and Reduction

The compound passively diffuses across cell membranes due to its lipophilic tetrazolium core. Intracellularly, it undergoes reduction primarily at the endoplasmic reticulum by NAD(P)H-dependent dehydrogenases, producing formazan crystals that accumulate in lipid droplets . This process correlates directly with respiratory activity, as inhibited or non-viable cells exhibit diminished formazan production .

Quantification Methods

Applications in Scientific Research

Microbial Viability Assays

In drinking water analysis, 0.5 mM 5-cyano-2,3-diphenyl-2H-tetrazolium chloride incubations for 60 minutes enable direct enumeration of respiring bacteria via epifluorescence microscopy. Biofilm-associated Legionella pneumophila showed 89% reduction in formazan fluorescence post-disinfection, validating its utility in antimicrobial efficacy testing .

Environmental Monitoring

Soil and aquatic microbial communities are profiled using this compound to assess metabolic responses to pollutants. A 2024 study reported a 40% decrease in formazan production in hydrocarbon-contaminated sediments, aligning with 16S rRNA sequencing data showing reduced Proteobacteria abundance .

Pharmaceutical Research

Drug cytotoxicity screens employ the compound to distinguish necrotic vs. apoptotic cells. Hepatocytes treated with 50 μM acetaminophen exhibited 65% lower fluorescence compared to controls, indicating mitochondrial dysfunction .

Comparative Analysis with Analogous Tetrazolium Salts

Performance Metrics vs. MTT and CTC

While MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) requires solubilization steps for absorbance readings, 5-cyano-2,3-diphenyl-2H-tetrazolium chloride’s intrinsic fluorescence eliminates this need, reducing assay time by 30–45 minutes . Compared to 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), the diphenyl variant demonstrates 20% higher photostability, minimizing signal decay during prolonged imaging .

Table 2: Tetrazolium Salt Comparison

| Parameter | 5-Cyano-2,3-Diphenyl | MTT | CTC |

|---|---|---|---|

| Detection Method | Fluorescence | Absorbance | Fluorescence |

| Assay Duration | 60 minutes | 90–120 minutes | 60 minutes |

| Photostability (t½) | 120 minutes | N/A | 100 minutes |

| Cellular Localization | Lipid droplets | Mitochondria | Cytosol |

Limitations and Interferences

False positives may arise in anaerobic environments where alternative reductases activate tetrazolium reduction independent of respiration . Additionally, high concentrations (>10 mM) inhibit Staphylococcus aureus growth, necessitating dose-response validations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume